molecular formula C17H14N2O2 B11844402 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea CAS No. 124655-15-8

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea

Cat. No.: B11844402
CAS No.: 124655-15-8
M. Wt: 278.30 g/mol
InChI Key: NXYDTUKYVRCOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group on the naphthalene ring and a phenylurea moiety

Properties

CAS No.

124655-15-8

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-(5-hydroxynaphthalen-1-yl)-3-phenylurea

InChI

InChI=1S/C17H14N2O2/c20-16-11-5-8-13-14(16)9-4-10-15(13)19-17(21)18-12-6-2-1-3-7-12/h1-11,20H,(H2,18,19,21)

InChI Key

NXYDTUKYVRCOMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea typically involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at around 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea has been studied for its potential therapeutic applications, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Effects : Research has shown that it can inhibit tumor growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation markers in various models, indicating its use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Antitumor Activity

A study conducted on xenograft models showed that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The findings indicated tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.

Anti-inflammatory Effects

In models of induced arthritis, the compound demonstrated a significant reduction in paw swelling and inflammation markers. This suggests its potential application in managing inflammatory conditions.

Antimicrobial Efficacy

Research assessing the antimicrobial activity against resistant bacterial strains revealed effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological macromolecules, while the phenylurea moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(5-Hydroxynaphthalen-1-yl)-3-methylurea
  • 1-(5-Hydroxynaphthalen-1-yl)-3-ethylurea
  • 1-(5-Hydroxynaphthalen-1-yl)-3-benzylurea

Comparison: 1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to biological targets. This makes it distinct from other similar compounds that may have different substituents on the urea moiety, leading to variations in their chemical and biological properties.

Biological Activity

1-(5-Hydroxynaphthalen-1-yl)-3-phenylurea is a synthetic organic compound notable for its unique structural components, which include a naphthalene ring, a hydroxyl group, and a phenylurea moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Structural Characteristics

The presence of the hydroxyl group on the naphthalene ring significantly influences the compound's biological activity, affecting its interactions with various biological targets. The structural formula can be represented as follows:

C15H13NO2\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{2}

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies utilizing human lung adenocarcinoma (A549) cells indicated a significant reduction in cell viability upon treatment with this compound.
  • Anti-inflammatory Effects : It has been noted for its ability to inhibit pro-inflammatory cytokines in various models, suggesting a role in managing inflammatory diseases.
  • Binding Affinity : Interaction studies reveal that this compound binds effectively to certain protein targets, which is crucial for understanding its mechanism of action.

Anticancer Activity

A study focusing on the cytotoxic effects of this compound revealed that it has an IC50 value of approximately 23.89 μM against A549 cells. This indicates moderate potency compared to standard chemotherapeutics like cisplatin, which has an IC50 of around 8.09 μM .

CompoundIC50 (μM)
This compound23.89 ± 2.71
Cisplatin8.09 ± 0.63

Anti-inflammatory Activity

In vivo studies demonstrated that this compound could suppress tumor necrosis factor (TNF-R) synthesis by up to 90% when dosed at 100 mg/kg , showcasing its potential as an anti-inflammatory agent .

The compound’s mechanism of action is believed to involve the inhibition of specific signaling pathways associated with inflammation and cancer cell proliferation. It interacts with protein kinases, which play critical roles in cellular signaling and response mechanisms.

Comparative Analysis with Structural Analogues

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxyphenyl)-3-phenylureaHydroxy group on a phenyl ringPotentially different biological activities
1-(4-Methoxyphenyl)-3-(5-hydroxynaphthalen-1-yl)ureaMethoxy substitution on phenyl groupAltered electronic properties affecting reactivity
1-(2-Hydroxyphenyl)-3-phenyldiazenesDiazenes instead of urea moietyDifferent reactivity patterns due to diazene group

The combination of a hydroxynaphthalene ring with a phenylurea moiety creates opportunities for diverse interactions within biological systems, making it an interesting subject for further research and application development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.